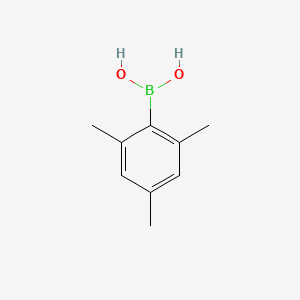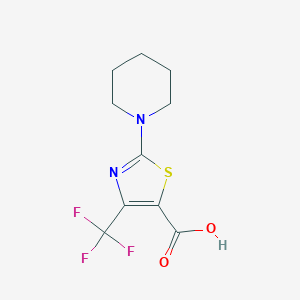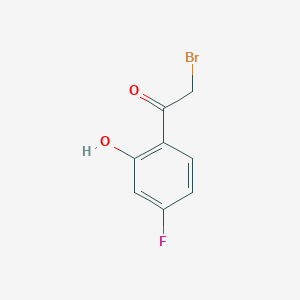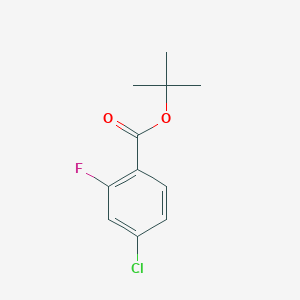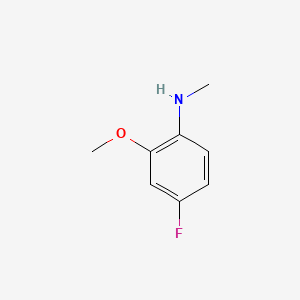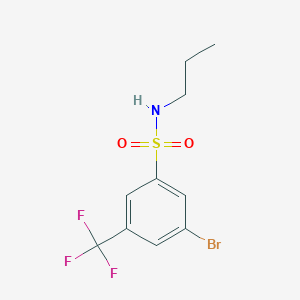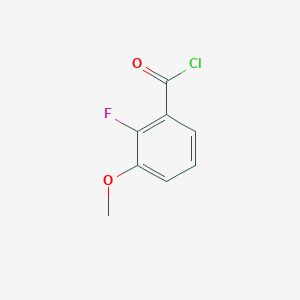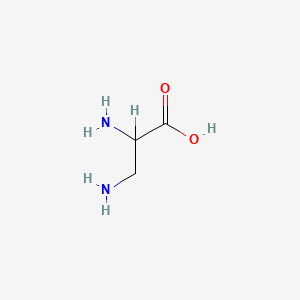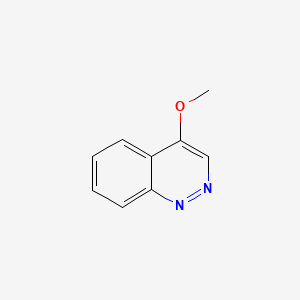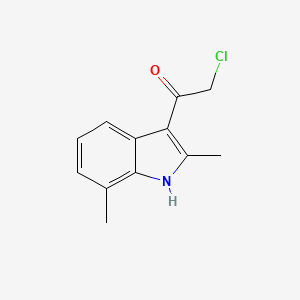
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research1. It is often used as an intermediate and reagent in organic synthesis2. It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides2.
Synthesis Analysis
The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone2. This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone"2.
Molecular Structure Analysis
The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO1. The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives3.
Chemical Reactions Analysis
As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides2.
Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol4. It has a topological polar surface area of 32.9 Ų4. The compound has one hydrogen bond donor and one hydrogen bond acceptor4. It also has two rotatable bonds4.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone serves as a precursor in the synthesis of various organic compounds. Notably, its derivatives exhibit significant biological activities. For instance, novel 1H-indole derivatives synthesized from it have shown potent antibacterial and antifungal properties, highlighting its importance in medicinal chemistry (Letters in Applied NanoBioScience, 2020). Furthermore, some derivatives were evaluated for anti-inflammatory activity in animal models, emphasizing its potential therapeutic applications (Current drug discovery technologies, 2022).
Biological Evaluation
A series of novel hybrid compounds, synthesized from this compound, were evaluated in vitro against a panel of human tumor cell lines, showcasing selective inhibitory activity. This underlines its utility in the development of potential cancer therapeutics (Chinese Journal of Organic Chemistry, 2017).
Catalysis and Synthetic Chemistry
In the realm of synthetic chemistry, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is instrumental in various catalytic processes. For instance, it is involved in the synthesis of bisindole derivatives through reactions catalyzed by B(HSO4)3, showcasing its versatility in organic synthesis (Journal of Chemistry, 2012).
Optical Imaging for Cancer Detection
This compound also plays a role in the development of novel water-soluble near-infrared dyes for cancer detection. A dye synthesized from it showed enhanced quantum yield and was successfully used for in vivo optical imaging, indicating its potential in cancer diagnostics and treatment (Bioconjugate chemistry, 2005).
Safety And Hazards
“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes2. Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields2. Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust2.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPMPAZLWMVJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
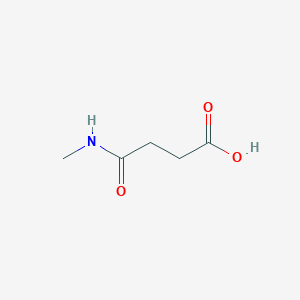
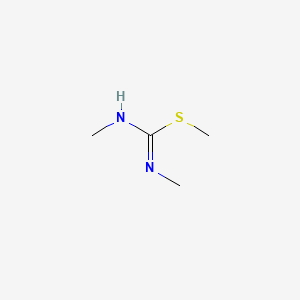
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
